molecular formula C6H14OS B12705340 1-Hexanol, 3-mercapto-, (R)- CAS No. 90180-88-4

1-Hexanol, 3-mercapto-, (R)-

Katalognummer: B12705340
CAS-Nummer: 90180-88-4
Molekulargewicht: 134.24 g/mol
InChI-Schlüssel: TYZFMFVWHZKYSE-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hexanol, 3-mercapto-, ®- is an organic compound with the molecular formula C6H14OS. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hexanol, 3-mercapto-, ®- can be synthesized through several methods. One common approach involves the reaction of 1-hexanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, the production of 1-hexanol, 3-mercapto-, ®- often involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalyst type, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hexanol, 3-mercapto-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Hexanol, 3-mercapto-, ®- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Hexanol, 3-mercapto-, ®- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes .

Vergleich Mit ähnlichen Verbindungen

  • 3-Mercaptohexan-1-ol
  • 3-Mercaptohexanol
  • 2-Hexanol
  • 3-Methyl-2-pentanol

Comparison: 1-Hexanol, 3-mercapto-, ®- is unique due to its specific thiol group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a higher reactivity due to the presence of the sulfur atom, making it more versatile in various chemical reactions .

Eigenschaften

CAS-Nummer

90180-88-4

Molekularformel

C6H14OS

Molekulargewicht

134.24 g/mol

IUPAC-Name

(3R)-3-sulfanylhexan-1-ol

InChI

InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1

InChI-Schlüssel

TYZFMFVWHZKYSE-ZCFIWIBFSA-N

Isomerische SMILES

CCC[C@H](CCO)S

Kanonische SMILES

CCCC(CCO)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.